molecular formula C21H22N2O4 B2999768 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898411-00-2

3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2999768
CAS No.: 898411-00-2
M. Wt: 366.417
InChI Key: ZUNTZZNOIWWQQA-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound featuring a pyrroloquinoline scaffold fused with a benzamide moiety. The molecule’s structural complexity arises from its 1-methyl-2-oxo-pyrroloquinoline core and the 3,4-dimethoxy-substituted benzamide group. This article compares its structural, physicochemical, and biological properties with analogous compounds to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

3,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-12-16-11-15(9-13-5-4-8-23(19(13)16)21(12)25)22-20(24)14-6-7-17(26-2)18(10-14)27-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNTZZNOIWWQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The compound can be synthesized through a series of cyclization and substitution reactions involving precursors derived from pyrroloquinoline structures. The synthetic pathway generally includes:

  • Formation of the pyrroloquinoline core : Utilizing starting materials such as 2-cyanoacetamide and various amines.
  • Introduction of methoxy groups : Via methylation reactions.
  • Final coupling : To form the benzamide moiety.

Antimycobacterial Activity

Research has indicated that derivatives of quinolone compounds exhibit significant antimycobacterial properties. For instance, in a study focusing on quinolone derivatives, some compounds demonstrated notable activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) in the low micromolar range . Although specific data for this compound is limited in the literature reviewed, its structural similarities suggest potential efficacy against similar pathogens.

Anticoagulant Activity

A related study evaluated the anticoagulant activity of pyrrolo[3,2,1-ij]quinolin derivatives. The findings showed that certain derivatives could inhibit coagulation factors Xa and XIa effectively. The most potent derivative exhibited an IC50 value of 3.68 µM for factor Xa and 2 µM for factor XIa . Given the structural characteristics of this compound and its potential modifications from these derivatives, it is plausible that it may possess similar anticoagulant properties.

Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on various pyrroloquinoline derivatives to determine how modifications impact biological activity. The presence of methoxy groups at specific positions significantly enhanced the biological activity against target proteins involved in coagulation pathways and microbial resistance mechanisms .

CompoundActivity TypeIC50 (µM)
Compound AFactor Xa Inhibition3.68
Compound BFactor XIa Inhibition2.00
Compound CAntimycobacterialLow micromolar range

Comparison with Similar Compounds

Structural Comparison

The target compound’s uniqueness lies in its pyrrolo[3,2,1-ij]quinoline core and 3,4-dimethoxybenzamide substituent. Key structural analogs include:

Table 1: Structural Comparison of Target Compound and Analogues
Compound Name Core Structure Acyl Group Substituents Key Differences
Target Compound Pyrrolo[3,2,1-ij]quinolin-8-yl 3,4-Dimethoxybenzamide 1-Methyl-2-oxo Reference compound
3,4-Dimethyl-N-(2-oxo-pyrroloquinolin-8-yl)benzamide Pyrrolo[3,2,1-ij]quinolin-8-yl 3,4-Dimethylbenzamide 2-Oxo (no methyl on N1) Methyl vs. methoxy on benzamide
N-(4-Oxo-pyrroloquinolin-8-yl)propionamide Pyrrolo[3,2,1-ij]quinolin-8-yl Propionamide 4-Oxo (no methyl on N1) Aliphatic vs. aromatic acyl group
N-(1-Methyl-2-oxo-pyrroloquinolin-8-yl)butyramide Pyrrolo[3,2,1-ij]quinolin-8-yl Butyramide 1-Methyl-2-oxo Aliphatic acyl vs. benzamide
5-Fluoro-N-(quinolin-8-yl)benzamide derivatives Triazolo[4,3-a]pyridine Varied benzamide Fluorine and trifluoromethyl Different heterocyclic core

Key Observations :

  • Core Modifications: The 1-methyl-2-oxo-pyrroloquinoline scaffold distinguishes it from non-methylated or non-oxo analogs .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~400 2.8 ~0.1 (low)
3,4-Dimethylbenzamide analog ~384 3.2 ~0.05 (low)
Propionamide analog ~285 1.5 ~1.0 (moderate)
Butyramide analog ~299 2.0 ~0.5 (moderate)

Analysis :

  • The target’s higher molecular weight and aromaticity result in lower solubility compared to aliphatic acyl analogs .
  • Methoxy groups may reduce LogP (lipophilicity) compared to methyl groups, favoring aqueous compatibility .

Stability and Degradation

  • The 2-oxo group in the target may increase susceptibility to hydrolysis under acidic/basic conditions compared to non-oxo analogs .
  • Methoxy groups offer better oxidative stability than methyl groups, which are prone to metabolic demethylation .

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